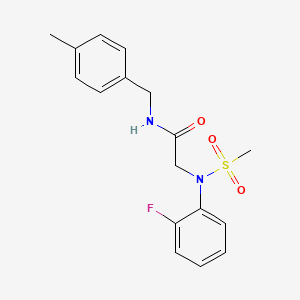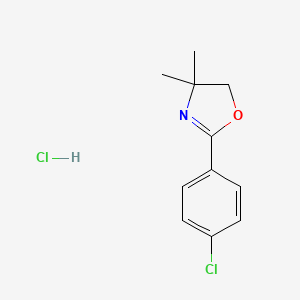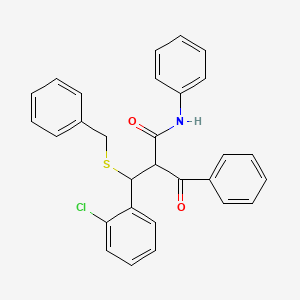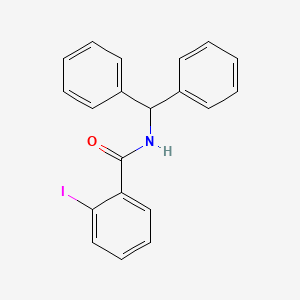
N~2~-(2-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide, also known as FMAG, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
N~2~-(2-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide is believed to exert its therapeutic effects through the inhibition of specific enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating glucose and lipid metabolism.
Biochemical and physiological effects:
Studies have shown that this compound can reduce inflammation, inhibit tumor growth, and improve glucose and lipid metabolism in animal models. It has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N~2~-(2-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide is its relatively simple synthesis method, which allows for large-scale production. However, its low solubility in water can make it challenging to work with in certain experiments. Additionally, more research is needed to fully understand its pharmacokinetics and potential side effects.
Orientations Futures
There are several potential future directions for N~2~-(2-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide research. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Researchers may also explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis method for improved yield and purity.
In conclusion, this compound is a chemical compound with promising potential for therapeutic applications. Its synthesis method has been optimized, and it has been the subject of several scientific studies investigating its anti-inflammatory, anti-tumor, and anti-diabetic properties. While more research is needed to fully understand its mechanism of action and potential side effects, this compound represents a promising candidate for further investigation in the field of drug development.
Méthodes De Synthèse
N~2~-(2-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized through a multi-step process that involves the reaction of various chemicals, including 2-fluoroaniline, 4-methylbenzylamine, and methylsulfonyl chloride. The synthesis method has been optimized to improve the yield and purity of this compound, making it a viable option for research purposes.
Applications De Recherche Scientifique
N~2~-(2-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been investigated for its anti-inflammatory, anti-tumor, and anti-diabetic properties, among others. Researchers have also explored the use of this compound as a potential drug candidate for the treatment of various diseases, including cancer and diabetes.
Propriétés
IUPAC Name |
2-(2-fluoro-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-13-7-9-14(10-8-13)11-19-17(21)12-20(24(2,22)23)16-6-4-3-5-15(16)18/h3-10H,11-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKVYDJEMUSEAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5157928.png)

![1-cyclohexyl-2-[4-(trifluoromethyl)benzyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5157933.png)
![N-[(4-chlorophenyl)(phenyl)methyl]urea](/img/structure/B5157936.png)
![2,2,2-trifluoroethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5157942.png)
![6-chloro-8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5157952.png)
![{[4-(benzyloxy)phenyl]amino}(oxo)acetic acid](/img/structure/B5157976.png)

![N-benzyl-N'-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5157985.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide](/img/structure/B5157989.png)
![5-{2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5158004.png)